Direct Comparison: 7-Bromo Analog Exhibits Superior Potency and Selectivity for α7 nAChR Over 7-Chloro Analog
In a direct head-to-head comparison of compounds differing only by the 7-halogen, the 7-bromo analog (compound 20) was a more potent and selective partial agonist at the α7 nicotinic acetylcholine receptor (nAChR) than the corresponding 7-chloro analog (compound 21). This difference was observed in both primary activity and off-target selectivity. [1]
| Evidence Dimension | α7 nAChR Potency (EC50) |
|---|---|
| Target Compound Data | Compound 20 (7-Br): EC50 = 0.6 µM (Emax = 72%) |
| Comparator Or Baseline | Compound 21 (7-Cl): EC50 = 1.0 µM (Emax = 71%) |
| Quantified Difference | The 7-Br analog is 1.7-fold more potent (lower EC50) than the 7-Cl analog. |
| Conditions | FLIPR Ca2+ flux assay in GH4C1 cells expressing human α7 nAChR. |
Why This Matters
For research into α7 nAChR-related disorders, selecting the 7-bromo intermediate provides a starting point with higher potency, potentially leading to more efficacious lead compounds and reducing the need for subsequent potency optimization.
- [1] Hill, M. D., Fang, H., King, H. D., et al. Development of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists. ACS Med. Chem. Lett. 2017, 8, 1, 133-137. DOI: 10.1021/acsmedchemlett.6b00471. View Source
